

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid chemical properties

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Compound of Interest

Compound Name: 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

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An In-Depth Technical Guide to the Chemical Properties and Applications of **4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid**

Executive Summary

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a heterocyclic compound of significant interest in the pharmaceutical and medicinal chemistry sectors. Its molecular architecture, featuring a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge, makes it a versatile building block. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Primarily, it is recognized as a direct precursor to its corresponding nitrile, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, which is a critical intermediate in the industrial synthesis of Letrozole, a potent non-steroidal aromatase inhibitor for treating hormone-dependent breast cancer.[1][2][3] Furthermore, the core structure of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** serves as a valuable scaffold for the development of novel therapeutic agents, with numerous derivatives exhibiting promising anticancer and antioxidant activities.[4][5][6][7] This document details its physicochemical properties, provides validated synthesis protocols, discusses analytical characterization methods, and explores its biological significance, targeting researchers and professionals in drug development.

Core Chemical and Physical Properties

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a white to off-white crystalline solid. The molecule's structure combines the acidic functionality of a carboxylic acid with the unique

electronic and hydrogen-bonding capabilities of the 1,2,4-triazole ring. This combination influences its solubility, crystal packing, and biological interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |
|-------------------|--|----------|
| IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)benzoic acid | [8] |
| CAS Number | 160388-54-5 | [8][9] |
| Molecular Formula | C ₁₀ H ₉ N ₃ O ₂ | [8][10] |
| Molecular Weight | 203.20 g/mol | [8] |
| Appearance | White to off-white crystalline solid | Inferred |
| Canonical SMILES | <chem>C1=CC(=CC=C1CN2C=NC=N2)C(=O)O</chem> | [8] |
| InChIKey | DJXUEFGFCMIONN-UHFFFAOYSA-N | [8] |

Structural Visualization

The structural arrangement is key to its function, particularly in its role as a precursor and pharmacophore.

To maintain accuracy, the chemical structure is represented by an image from a verified source.

Caption: 2D structure of the title compound.

Synthesis and Purification

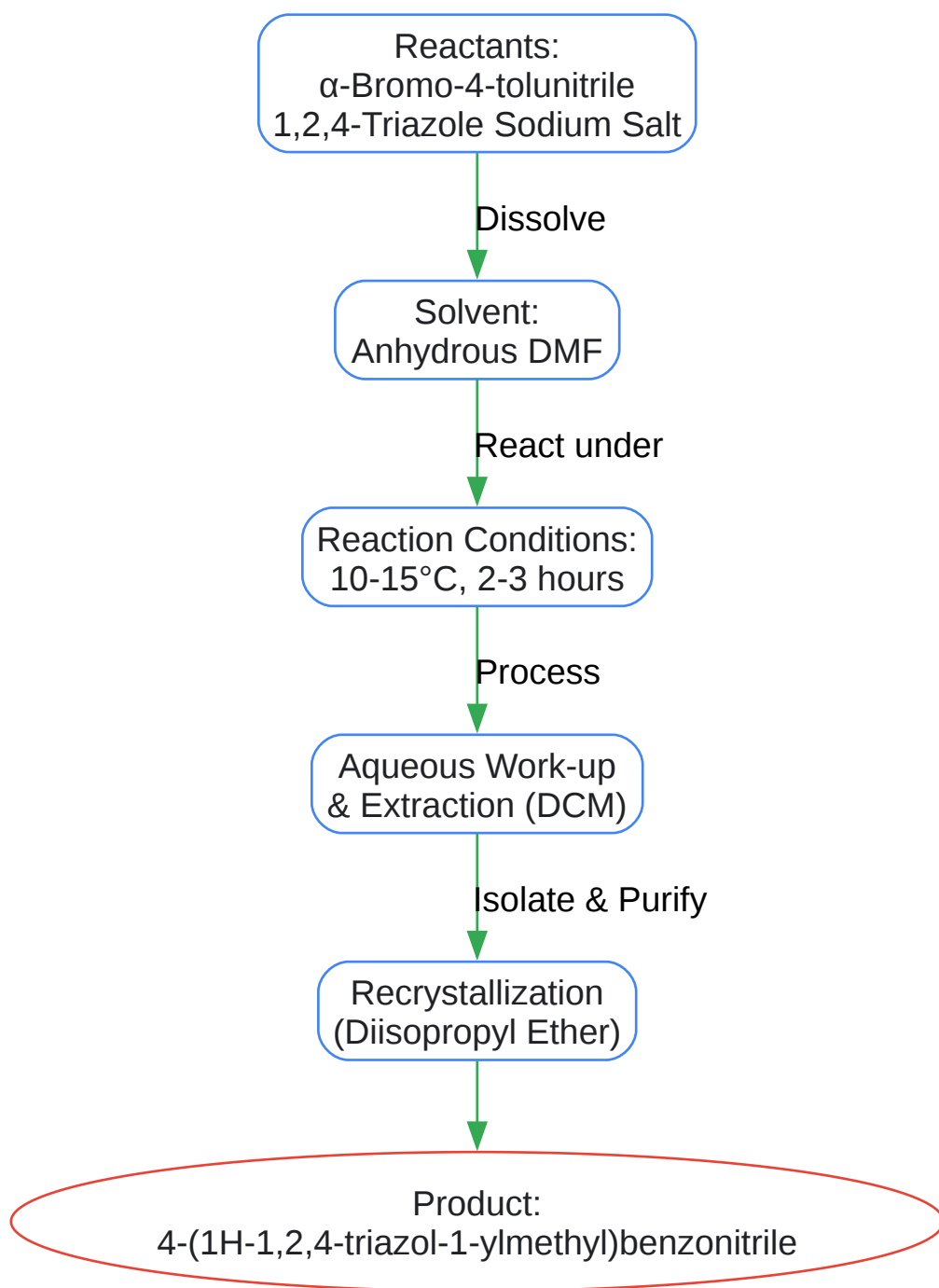
The synthesis of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** is typically achieved via a two-step process starting from commercially available materials. The primary challenge lies in achieving high regioselectivity in the first step to ensure the triazole ring is attached via the N1 position, which is critical for the biological activity of its downstream products like Letrozole.[1]

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Intermediate)

The foundational step is the nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α -halo-4-tolunitrile.^{[1][11]} The choice of solvent and base is crucial to maximize the yield of the desired N1-substituted isomer over the N4-isomer. Using the sodium salt of 1,2,4-triazole in a polar aprotic solvent like dimethylformamide (DMF) is a proven method to enhance regioselectivity and yield.^{[1][12]}

Experimental Protocol:

- **Preparation of 1,2,4-Triazole Sodium Salt:** In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 1,2,4-triazole to anhydrous DMF. Cool the solution in an ice bath (0-5 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise while monitoring gas evolution. Stir the mixture at room temperature for 1-2 hours until a clear solution or a fine suspension of the sodium salt is formed.
- **Alkylation Reaction:** Cool the prepared sodium salt solution to 10 °C.^[12] Dissolve α -bromo-4-tolunitrile in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture, maintaining the temperature between 10-15 °C.^[12]
- **Reaction Monitoring:** Stir the reaction mixture at 10-15 °C for 2-3 hours.^[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting α -bromo-4-tolunitrile is consumed.
- **Work-up and Isolation:** Quench the reaction by slowly adding demineralized water. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).^[12] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure to obtain the crude product. Purify the solid residue by recrystallization from a solvent like diisopropyl ether or an isopropanol/water mixture to yield pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.^[12]



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Caption: Synthetic workflow for the key benzonitrile intermediate.

Step 2: Hydrolysis to 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid

The final step involves the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This can be achieved under either acidic or basic conditions.[13] Basic hydrolysis is often preferred to avoid potential side reactions with the acid-sensitive triazole ring.

Experimental Protocol:

- **Reaction Setup:** Suspend 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
- **Hydrolysis:** Heat the mixture to reflux (approx. 100-110 °C) and maintain for several hours (4-12 h). Monitor the reaction by TLC or HPLC for the disappearance of the starting nitrile. The reaction progress can also be tracked by observing the cessation of ammonia gas evolution (a byproduct of nitrile hydrolysis).
- **Isolation and Purification:** After cooling to room temperature, filter the reaction mixture to remove any insoluble impurities. Carefully acidify the clear filtrate with a mineral acid (e.g., concentrated HCl or H₂SO₄) to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.
- **Final Purification:** Collect the precipitate by filtration, wash thoroughly with cold demineralized water to remove residual salts, and dry under vacuum to yield the final product, **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**.

Spectroscopic and Analytical Data

Characterization of the final compound relies on standard spectroscopic techniques. While a dedicated public spectrum is not available, data from closely related hybrid molecules provide representative values.[6]

Table 2: Representative Spectroscopic Data

| Technique | Observation |
|---------------------|--|
| ¹ H NMR | - -COOH: A broad singlet appearing far downfield, typically > 12 ppm (e.g., ~13.10-13.20 ppm in DMSO-d ₆). ^[6] - Aromatic (Benzoic): Two sets of doublets in the range of 7.60-8.20 ppm, characteristic of a 1,4-disubstituted benzene ring. ^[6] - Methylene (-CH ₂ -): A sharp singlet around 5.4-5.8 ppm.- Triazole (-CH=N-): Two singlets in the range of 8.0-9.0 ppm. |
| ¹³ C NMR | - -COOH: Signal around 167.0 ppm. ^[6] - Aromatic (Benzoic): Four signals between 125-145 ppm.- Methylene (-CH ₂ -): Signal around 50-55 ppm.- Triazole (-CH=N-): Two signals between 140-155 ppm. |
| Mass Spec (MS) | Expected [M+H] ⁺ ion at m/z ≈ 204.08, corresponding to the molecular formula C ₁₀ H ₉ N ₃ O ₂ . |
| Infrared (IR) | - O-H stretch (acid): Broad band from 2500-3300 cm ⁻¹ .- C=O stretch (acid): Strong absorption around 1700-1725 cm ⁻¹ .- C=N stretch (triazole): Absorption around 1500-1600 cm ⁻¹ . |

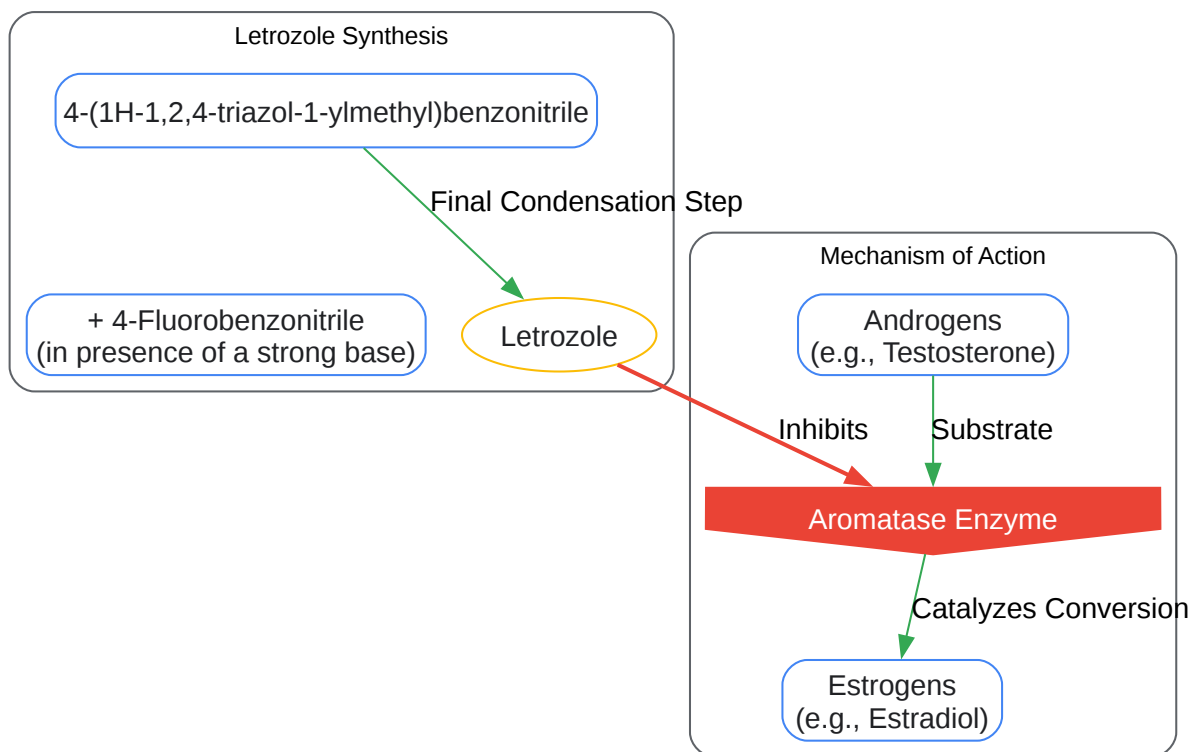
Biological Significance and Applications in Drug Development

The title compound is not just a synthetic intermediate but also a foundational scaffold in medicinal chemistry, primarily due to the established bioactivity of the 1,2,4-triazole nucleus.

Precursor to Letrozole

The most prominent application of its nitrile precursor is in the synthesis of Letrozole, a third-generation aromatase inhibitor.^{[1][2]} Aromatase is a critical enzyme that catalyzes the final step of estrogen biosynthesis.^[1] By inhibiting this enzyme, Letrozole reduces circulating estrogen

levels, which is a cornerstone therapy for hormone-receptor-positive breast cancer in postmenopausal women.[1][3] The N1-substitution of the triazole ring is essential for this inhibitory activity.



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Caption: From precursor to the mechanism of aromatase inhibition by Letrozole.

Scaffold for Novel Anticancer and Antioxidant Agents

Researchers have utilized 4-(1H-1,2,4-triazol-1-yl)benzoic acid as a starting point to create novel hybrid molecules with potential therapeutic value.

- **Anticancer Activity:** A series of hybrids derived from this acid have demonstrated potent cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT-

116 (colon cancer).[4][6][14] Some of these compounds exhibited IC₅₀ values comparable to or better than the standard chemotherapeutic drug doxorubicin.[4][6] Further studies revealed that these compounds can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death).[4][6]

Table 3: In Vitro Cytotoxicity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

| Cell Line | Compound Type | Reported IC ₅₀ Range (μM) | Reference Drug (IC ₅₀ , μM) | Source |
|-----------|----------------------|--------------------------------------|--|--------|
| MCF-7 | Benzoic acid hybrids | 15.6 - 23.9 | Doxorubicin (19.7) | [4][6] |
| HCT-116 | Benzoic acid hybrids | 15.6 - 23.9 | Doxorubicin (22.6) | [4][6] |

- **Antioxidant Properties:** Certain derivatives have also been screened for their ability to scavenge free radicals.[7] In DPPH and ABTS assays, some hybrids showed significant antioxidant activity, comparable to standards like butylated hydroxyanisole (BHA), suggesting a potential role in mitigating oxidative stress.[5][7]

Conclusion

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a molecule of dual importance. In the realm of pharmaceutical manufacturing, its nitrile precursor is an indispensable intermediate for the production of the life-saving drug Letrozole. Simultaneously, its core structure provides a fertile ground for medicinal chemists to design and synthesize new molecules with significant therapeutic potential, particularly in oncology. The continued exploration of its derivatives is a promising avenue for the development of more selective and potent anticancer agents. This guide has consolidated the key technical information required by researchers to understand, synthesize, and innovate with this valuable chemical entity.

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